1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine
Description
Properties
Molecular Formula |
C14H14Cl2N2 |
|---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H14Cl2N2/c1-10(13-3-2-12(15)8-14(13)16)18-9-11-4-6-17-7-5-11/h2-8,10,18H,9H2,1H3 |
InChI Key |
DKDZDIRNOCIQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 4-pyridinemethanol as the primary starting materials.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, particularly in the dichlorophenyl or ethanamine moieties:
(R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine
- Structure : Features a 2,4-dichlorophenyl group and ethanamine backbone but substitutes the pyridin-4-ylmethyl group with an imidazole ring.
- Synthesis : Prepared via azide reduction using LiAlH4, highlighting a divergent synthetic route compared to the target compound .
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Contains a pyrazolo-pyrimidine core with a 4-chlorophenyl and methoxyethylamine substituent.
- Properties : The methoxyethyl group enhances hydrophilicity (predicted logP ~1.2) compared to the target compound’s pyridine group (logP ~3.5) .
SR141716A (Cannabinoid Receptor Inverse Agonist)
Physicochemical and Pharmacological Comparison
Key Observations :
- Lipophilicity : The target compound’s logP (~3.5) balances membrane permeability and solubility, intermediate between hydrophilic methoxyethyl analogs (logP ~1.2) and highly lipophilic pyrazole derivatives (logP ~5.0).
- Synthetic Routes : The target compound can likely be synthesized via reductive amination of 2-(2,4-dichlorophenyl)ethan-1-amine with pyridine-4-carbaldehyde, similar to methods in and .
Research Needs
- Pharmacological Profiling: Testing against cannabinoid, kinase, or antimicrobial targets to validate hypothesized activities.
- ADME Studies : Evaluating solubility, metabolic stability, and bioavailability relative to analogs.
Biological Activity
1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is a synthetic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring a dichlorophenyl group and a pyridinylmethyl substituent, suggests promising biological activities. This article reviews the compound's biological activity, including its pharmacological properties and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may have potential as an antagonist or modulator in several pathways.
Pharmacological Effects
- GABA Receptor Interaction : The compound's structural similarities to known GABA receptor antagonists suggest it may influence GABAergic signaling pathways, which are crucial in neurotransmission and various neurological conditions .
- Dopamine Receptor Modulation : Preliminary studies indicate that derivatives of this compound may exhibit activity at dopamine receptors, potentially influencing mood and behavior .
- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine could possess antimicrobial effects against certain pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine.
Study 1: GABA Antagonism
In a study assessing GABA receptor antagonists, compounds similar to 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine demonstrated significant effects on retinal ganglion cells (RGCs) in a rat model. The findings suggested that modulation of GABA receptors could enhance visual signal processing .
Study 2: Antimicrobial Properties
A comparative analysis of pyridine derivatives indicated that certain compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. This suggests that 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine may also demonstrate antibacterial activity worthy of further investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(Pyridin-4-yl)ethanamine | Pyridine | Potential antidepressant properties |
| 1-(3-Chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | Chlorophenyl | Variation in chlorination pattern; altered pharmacological profile |
| 1-(2-Methoxypyridin-4-yl)ethanamine | Methoxypyridine | Different biological activities due to methoxy substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
